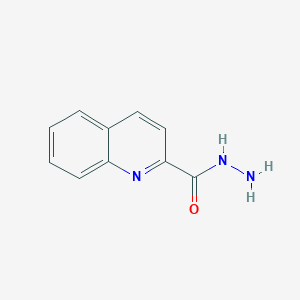

Quinoline-2-carbohydrazide

Description

Properties

IUPAC Name |

quinoline-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-13-10(14)9-6-5-7-3-1-2-4-8(7)12-9/h1-6H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDPJYXDDYUJBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70289163 | |

| Record name | Quinoline-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24825377 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5382-44-5 | |

| Record name | 2-Quinolinecarboxylic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5382-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 59489 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005382445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5382-44-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Quinoline-2-carbohydrazide

Introduction: Quinoline-2-carbohydrazide is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. As a derivative of quinaldic acid, it serves as a versatile scaffold for synthesizing a myriad of more complex molecules, including Schiff bases, oxadiazoles, and other pharmacologically relevant heterocycles.[1][2] The quinoline nucleus itself is a privileged structure, found in numerous compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] This guide provides an in-depth, scientifically grounded methodology for the synthesis of this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and comprehensive characterization techniques required to validate its structural integrity.

Part 1: The Synthetic Pathway: From Carboxylic Acid to Hydrazide

The most reliable and commonly employed synthesis of this compound is a two-step process commencing from quinoline-2-carboxylic acid (quinaldic acid). The core strategy involves the activation of the carboxylic acid moiety via esterification, followed by nucleophilic substitution with hydrazine hydrate.

Causality of the Synthetic Design: Direct conversion of a carboxylic acid to a hydrazide can be challenging. The acidic proton of the carboxyl group can react with the basic hydrazine, leading to a non-productive acid-base reaction. By first converting the carboxylic acid to an ester (e.g., ethyl quinaldate), we create a more reactive electrophilic carbonyl center that is not susceptible to deprotonation by hydrazine. This ester then readily undergoes nucleophilic acyl substitution (hydrazinolysis) to yield the desired carbohydrazide with high efficiency. An alternative, more direct activation method involves converting the carboxylic acid to its acyl chloride using a reagent like thionyl chloride (SOCl₂), which then reacts vigorously with hydrazine.[1] While effective, this method requires stricter anhydrous conditions due to the moisture sensitivity of acyl chlorides.

Visualizing the Synthesis Workflow

The following diagram outlines the primary two-step synthetic route.

Caption: A two-step synthesis of this compound.

Part 2: Comprehensive Characterization

To confirm the successful synthesis and purity of this compound, a suite of spectroscopic and physical analyses is essential. Each technique provides a unique piece of structural evidence, and together they form a self-validating system of characterization.

Spectroscopic Validation

The transformation from the starting material through the ester intermediate to the final hydrazide product is clearly monitored by the distinct changes in their respective spectra.

| Technique | Intermediate: Ethyl Quinaldate | Final Product: this compound | Rationale for Structural Confirmation |

| FT-IR (cm⁻¹) | ~1720 (C=O, ester)~1250 (C-O, ester) | ~3400-3200 (N-H asym & sym stretch, NH₂)[1]~3295 (N-H stretch, NH)[1]~1690 (C=O, amide I band)[1] | Disappearance of the ester C=O band and appearance of the characteristic amide C=O and multiple N-H stretching bands confirm the hydrazinolysis. |

| ¹H-NMR (δ, ppm) | 7.5-8.5 (m, Ar-H)~4.5 (q, -OCH₂CH₃)~1.4 (t, -OCH₂CH₃) | 7.6-8.5 (m, Ar-H)~10.0 (s, 1H, -CONH-)[2]~4.6 (s, 2H, -NH₂)[2] | Disappearance of the ethyl group quartet and triplet signals and the appearance of two new downfield signals for the NH and NH₂ protons are definitive proof of product formation. |

| ¹³C-NMR (δ, ppm) | ~165 (C=O, ester)~150-120 (Ar-C)~62 (-OCH₂)~14 (-CH₃) | ~166 (C=O, amide)[6]~155-120 (Ar-C)[6] | A slight shift in the carbonyl carbon resonance and the complete disappearance of the two aliphatic carbon signals from the ethyl group confirm the conversion. |

| Mass Spec. (m/z) | M⁺ = 201.23 | M⁺ = 187.20[7][8] | The molecular ion peak must correspond to the exact molecular weight of the target compound (C₁₀H₉N₃O). |

Part 3: Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible. Standard laboratory safety procedures, including the use of a fume hood and appropriate personal protective equipment, must be followed at all times.

Protocol 1: Synthesis of Ethyl Quinaldate

This procedure is based on the well-established Fischer esterification method.[9][10]

Materials & Reagents:

-

Quinoline-2-carboxylic acid (Quinaldic acid)

-

Absolute Ethanol (200 proof)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask, add quinoline-2-carboxylic acid (10.0 g, 57.7 mmol).

-

Solvent Addition: Add an excess of absolute ethanol (100 mL). Stir the suspension.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2.0 mL) to the stirring mixture. The addition is exothermic.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) using a heating mantle.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot has disappeared (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature. Reduce the volume of ethanol by approximately 75% using a rotary evaporator.

-

Extraction: Dilute the residue with ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and finally with brine (50 mL).[9]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude ethyl quinaldate as an oil or low-melting solid. The product is often of sufficient purity for the next step.

Protocol 2: Synthesis of this compound

This protocol details the hydrazinolysis of the ester intermediate.[2]

Materials & Reagents:

-

Ethyl Quinaldate (from Protocol 1)

-

Hydrazine Hydrate (NH₂NH₂·H₂O, 80% or higher)

-

Ethanol

-

Round-bottom flask, reflux condenser, heating mantle, Buchner funnel

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the crude ethyl quinaldate (9.6 g, 47.7 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask.

-

Reagent Addition: Add hydrazine hydrate (7.2 mL, ~143 mmol, 3 equivalents) to the solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The product often begins to precipitate from the hot solution.

-

Monitoring: Monitor the reaction by TLC until the ester spot is consumed.

-

Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30-60 minutes to maximize precipitation.

-

Filtration: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

-

Drying: Dry the resulting white or off-white solid in a vacuum oven to obtain pure this compound.

Conclusion and Outlook

This guide has detailed a robust and verifiable pathway for the synthesis and characterization of this compound. The two-step synthesis via esterification and subsequent hydrazinolysis is a reliable method that provides high yields of the target compound. The outlined characterization techniques—FT-IR, NMR, and Mass Spectrometry—provide a comprehensive and self-validating toolkit for confirming the product's identity and purity. As a key intermediate, this compound is a gateway to a vast library of novel quinoline-based derivatives with significant potential in the development of new therapeutic agents.[11]

References

-

Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

-

Green Chemistry. (2019). Eco-efficient synthesis of 2-quinaldic acids from furfural. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of quinoline carbohydrazide derivatives. Retrieved from [Link]

-

National Genomics Data Center. (n.d.). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. Retrieved from [Link]

-

Impactfactor. (n.d.). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Retrieved from [Link]

-

RSC Publishing. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Hindawi. (2012). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Retrieved from [Link]

-

Taylor & Francis Online. (2024). Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. Retrieved from [Link]

-

MDPI. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Retrieved from [Link]

-

MDPI. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Retrieved from [Link]

-

OSTI.GOV. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Retrieved from [Link]

-

MDPI. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]

Sources

- 1. ajchem-a.com [ajchem-a.com]

- 2. impactfactor.org [impactfactor.org]

- 3. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity [mdpi.com]

- 6. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]

- 7. This compound | C10H9N3O | CID 246466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. tandfonline.com [tandfonline.com]

A Senior Application Scientist's Technical Guide to Quinoline-2-carbohydrazide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-2-carbohydrazide is a heterocyclic organic compound distinguished by its quinoline core linked to a carbohydrazide group at the 2-position. This unique structural arrangement imparts a versatile chemical reactivity, making it a valuable scaffold and intermediate in synthetic organic chemistry. Particularly in medicinal chemistry, it serves as a foundational building block for a diverse array of derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial and anticancer properties.[1][2][3][4][5] This guide provides an in-depth exploration of its core chemical and physical properties, validated synthesis protocols, analytical characterization, and its pivotal applications, offering a comprehensive resource for professionals in chemical research and drug development.

Introduction: The Strategic Importance of the Quinoline-Hydrazide Moiety

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[2][4][5] It is the core of numerous natural alkaloids (e.g., quinine) and synthetic drugs (e.g., chloroquine), valued for its ability to intercalate with DNA and interact with various enzymatic targets.[2][5] The hydrazide functional group (-CONHNH2), on the other hand, is a versatile chemical handle. It can act as a nucleophile, a precursor to various heterocycles, and a hydrogen-bonding domain, which is critical for molecular recognition at biological targets.

The combination of these two moieties in this compound creates a molecule with significant potential. The carbohydrazide group at the 2-position allows for facile derivatization, enabling the systematic exploration of chemical space to develop novel therapeutic agents.[1][6] Understanding the fundamental properties of this parent molecule is therefore the critical first step in harnessing its full synthetic and therapeutic potential.

Molecular Structure and Core Physicochemical Properties

Chemical Structure

This compound's structure is defined by the rigid, aromatic quinoline backbone and the flexible, reactive carbohydrazide side chain.

Caption: Chemical structure of this compound.

Physicochemical Data

The fundamental properties of a compound are critical for its handling, reaction setup, and formulation. The data below has been aggregated from authoritative chemical databases.[7][8][9]

| Property | Value | Source |

| CAS Number | 5382-44-5 | [7][8][9] |

| Molecular Formula | C₁₀H₉N₃O | [7][8][9] |

| Molecular Weight | 187.20 g/mol | [7][8] |

| Monoisotopic Mass | 187.07456 Da | [8][10] |

| IUPAC Name | This compound | [8] |

| Appearance | Off-white to light yellow powder (Typical) | Supplier Data |

| Melting Point | 150-154 °C (Typical, may vary with purity) | Supplier Data |

| Solubility | 17.7 µg/mL (at pH 7.4) | [8] |

| XLogP3 | 0.6 | [8] |

Insight: The low XLogP3 value suggests a relatively hydrophilic character, consistent with its limited but present aqueous solubility.[8] This solubility is an important parameter in drug development, influencing both bioavailability and the choice of solvents for biological assays.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is non-negotiable for verifying the identity and purity of a synthesized compound. The expected spectral features for this compound are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. While specific shifts can vary based on the solvent, typical patterns for the quinoline core and hydrazide protons are predictable.

-

¹H NMR: The spectrum will be characterized by signals in the aromatic region (typically δ 7.5-8.9 ppm) corresponding to the six protons of the quinoline ring.[11] The coupling patterns (doublets, triplets) are key to assigning each proton. Additionally, distinct, broader signals will appear for the exchangeable protons of the -NH-NH₂ group. The NH proton typically appears as a singlet around δ 9.5-10.5 ppm, while the NH₂ protons appear as a broader singlet around δ 4.5-5.5 ppm.[11]

-

¹³C NMR: The spectrum will show ten distinct signals. The carbons of the quinoline ring typically resonate between δ 120-150 ppm.[12] The carbonyl carbon (C=O) of the hydrazide group is a key diagnostic peak, appearing significantly downfield, typically in the range of δ 165-170 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

-

N-H Stretching: Two distinct bands are expected for the -NH₂ group (asymmetric and symmetric stretching) in the 3300-3400 cm⁻¹ region, along with a separate N-H stretching band for the secondary amide proton around 3200-3300 cm⁻¹.[11]

-

C=O Stretching (Amide I): A strong, sharp absorption band is expected around 1650-1690 cm⁻¹, characteristic of the carbonyl group in the hydrazide moiety.[11]

-

C=N and C=C Stretching: Multiple bands in the 1500-1620 cm⁻¹ region correspond to the aromatic C=C and C=N bonds of the quinoline ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak [M]⁺: For this compound, the molecular ion peak would be observed at an m/z of approximately 187.0746 (for high-resolution MS).[8]

-

Key Fragments: Common fragmentation pathways involve the loss of the hydrazino group (-NHNH₂) or cleavage at the amide bond. Characteristic fragments for the quinoline ring itself, such as at m/z 128 or 129, are also expected.[8]

Synthesis and Reaction Mechanisms

The most direct and widely adopted method for synthesizing this compound is through the hydrazinolysis of an activated derivative of quinaldic acid (quinoline-2-carboxylic acid).

Common Synthetic Route

The process is typically a two-step reaction starting from the commercially available quinoline-2-carboxylic acid. The carboxylic acid is first converted to a more reactive species, such as an ester or an acid chloride, which then readily reacts with hydrazine hydrate.

Caption: A typical two-step synthesis workflow for this compound.

Experimental Protocol: Synthesis via Ethyl Ester

This protocol is a robust and field-proven method adapted from literature procedures.[6][11]

Step 1: Esterification of Quinoline-2-carboxylic Acid

-

Setup: In a round-bottom flask equipped with a reflux condenser, suspend quinoline-2-carboxylic acid (1.0 eq) in absolute ethanol (approx. 10 mL per gram of acid).

-

Catalysis: Carefully add concentrated sulfuric acid (0.1 eq) dropwise with stirring. Causality Insight: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate. The ethyl ester product will often precipitate.

-

Isolation: Filter the solid product, wash with cold water, and dry under vacuum to yield ethyl quinoline-2-carboxylate.

Step 2: Hydrazinolysis of the Ester

-

Setup: Dissolve the ethyl quinoline-2-carboxylate (1.0 eq) from the previous step in absolute ethanol in a round-bottom flask with a reflux condenser.

-

Reagent Addition: Add hydrazine hydrate (80% solution, 2.0-3.0 eq) to the solution. Causality Insight: Hydrazine is a potent nucleophile. Using a slight excess ensures the complete conversion of the ester.

-

Reaction: Heat the mixture to reflux for 3-5 hours. The product, this compound, is typically less soluble in ethanol than the starting ester and will precipitate out of the solution upon formation.

-

Isolation & Purification: Cool the mixture to room temperature, and then in an ice bath to maximize precipitation. Filter the resulting solid.

-

Recrystallization: Wash the crude product with cold ethanol. For high purity, recrystallize the solid from ethanol or an ethanol/water mixture to yield pure this compound.

Applications in Medicinal Chemistry and Materials Science

This compound is not typically an end-product but rather a versatile intermediate. Its primary value lies in its ability to be transformed into more complex molecules.

-

Precursor for Schiff Bases and Heterocycles: The terminal -NH₂ group readily condenses with aldehydes and ketones to form hydrazones (a type of Schiff base). These hydrazones are not only biologically active in their own right but can also be cyclized to form various heterocyclic systems like pyrazoles, triazoles, and oxadiazoles.[11]

-

Antimicrobial Agents: Many derivatives synthesized from this core have shown significant activity against various bacterial and fungal strains.[6][11] The quinoline moiety can interfere with bacterial DNA gyrase, while the attached heterocyclic systems can target other microbial pathways.[6]

-

Anticancer Research: The quinoline scaffold is present in several anticancer agents.[1][2] By modifying the carbohydrazide group, researchers have developed derivatives that show cytotoxic activity against various cancer cell lines, with some acting as inhibitors of key enzymes like EGFR kinase.[1]

-

Anticonvulsant and Anti-inflammatory Activity: The structural features of quinoline-hydrazide derivatives make them suitable candidates for interacting with targets in the central nervous system and inflammatory pathways.[3][13]

-

Chelating Agents: The nitrogen and oxygen atoms in the carbohydrazide moiety can act as a bidentate ligand, allowing the molecule to chelate metal ions. This property is useful in the design of metal-based drugs or sensors.

Conclusion

This compound is a cornerstone intermediate for synthetic and medicinal chemists. Its straightforward synthesis and versatile reactivity provide a reliable platform for the development of novel, biologically active compounds. A thorough understanding of its fundamental chemical, physical, and spectroscopic properties, as outlined in this guide, is essential for its effective utilization in research and development. The continued exploration of derivatives from this scaffold promises to yield new candidates for addressing challenges in medicine, from infectious diseases to oncology.[3][4]

References

-

ChemWhat. This compound CAS#: 5382-44-5. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 246466, this compound. Available from: [Link]

- Al-Amiery, A. A. (2012). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.

-

ChemCD. This compound Price_5382-44-5 Suppliers. Available from: [Link]

-

Abdelgawad, M. A., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9332322, N'-(pyridine-2-carbonyl)this compound. Available from: [Link]

-

ResearchGate. Synthesis of quinoline carbohydrazide derivatives. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 276201, Quinoxaline-2-carbohydrazide. Available from: [Link]

- Bakr, R. B., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.

-

Bello, B. L., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available from: [Link]

-

Thacker, P. S., et al. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

-

Inam, M. (2024). Different biological activities of quinoline. Assay. Available from: [Link]

-

ResearchGate. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Available from: [Link]

-

PubChemLite. This compound (C10H9N3O). Available from: [Link]

-

Kumar, S., & Narasimhan, B. (2009). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry. Available from: [Link]

-

Russian Journal of Organic Chemistry. (2014). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Available from: [Link]

- Ismaili, L., et al. (2011). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants.

-

Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available from: [Link]

-

Molecules. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Available from: [Link]

-

SpectraBase. Quinoline - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

TSI Journals. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]

Sources

- 1. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. Different biological activities of quinoline [wisdomlib.org]

- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemwhat.com [chemwhat.com]

- 8. This compound | C10H9N3O | CID 246466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. PubChemLite - this compound (C10H9N3O) [pubchemlite.lcsb.uni.lu]

- 11. ajchem-a.com [ajchem-a.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinoline-2-Carbohydrazide: A Versatile Scaffold in Medicinal Chemistry and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of the Quinoline Nucleus

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its presence in numerous natural products, most notably the antimalarial alkaloid quinine, spurred over a century of research into its synthetic derivatives, revealing a remarkable breadth of pharmacological activities.[3] Quinoline-based compounds have found applications as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant agents.[2][4] The unique electronic properties and the ability of the quinoline nucleus to interact with various biological targets have cemented its status as a cornerstone in the development of novel therapeutics.[1] Within the vast landscape of quinoline derivatives, quinoline-2-carbohydrazide has emerged as a particularly versatile and valuable building block. Its strategic placement of a carbohydrazide moiety at the 2-position of the quinoline ring opens up a plethora of possibilities for chemical modification, leading to a diverse array of compounds with significant biological potential.

Synthesis and Characterization of this compound

The primary and most common synthesis of this compound begins with quinoline-2-carboxylic acid.[5] A straightforward approach involves the esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester. A more direct route involves the conversion of quinoline-2-carboxylic acid to its acid chloride, which is then reacted with hydrazine hydrate.[5]

Experimental Protocol: Synthesis of this compound from Quinoline-2-Carboxylic Acid.[5]

-

Step 1: Formation of Quinoline-2-carbonyl chloride. In a round-bottom flask, suspend quinoline-2-carboxylic acid (1 equivalent) in an excess of thionyl chloride. Reflux the mixture for 2-3 hours until a clear solution is obtained.

-

Step 2: Removal of Excess Thionyl Chloride. After cooling, carefully remove the excess thionyl chloride under reduced pressure.

-

Step 3: Reaction with Hydrazine Hydrate. Dissolve the resulting crude quinoline-2-carbonyl chloride in a suitable solvent such as ethanol. Cool the solution in an ice bath and add hydrazine hydrate (a slight excess) dropwise with stirring.

-

Step 4: Isolation and Purification. Stir the reaction mixture at room temperature for several hours. The resulting precipitate, this compound, is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from ethanol to yield the final product.

The structure of the synthesized this compound is typically confirmed using various spectroscopic techniques. Infrared (IR) spectroscopy will show characteristic absorption bands for the N-H stretching of the hydrazide group, the C=O stretching of the amide, and the C=N stretching of the quinoline ring.[6] Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy will display signals corresponding to the aromatic protons of the quinoline ring and the protons of the -NHNH₂ group.[7] Carbon-13 NMR (¹³C NMR) will show the characteristic peaks for the carbons of the quinoline ring and the carbonyl carbon.[7] Mass spectrometry can be used to confirm the molecular weight of the compound.[6]

Caption: Synthesis of this compound.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N₃O | [8][9] |

| Molecular Weight | 187.20 g/mol | [8][9] |

| CAS Number | 5382-44-5 | [8][9] |

| Appearance | Solid | |

| Solubility | 17.7 µg/mL in water at pH 7.4 | [8] |

Applications in Medicinal Chemistry

The carbohydrazide functional group in this compound is a key reactive handle that allows for the facile synthesis of a wide range of derivatives, including Schiff bases, pyrazoles, oxadiazoles, and other heterocyclic systems.[5][10] This synthetic tractability, coupled with the inherent biological activity of the quinoline scaffold, has made this compound a valuable starting material for the development of new therapeutic agents.

Antimicrobial Activity

This compound and its derivatives have demonstrated significant activity against a spectrum of bacterial and fungal pathogens.[11][12][13] The mechanism of action for many quinoline-based antibacterials involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[14] The planar quinoline ring can intercalate between DNA base pairs, while various substituents can interact with the enzyme's active site.[14]

Derivatives such as Schiff bases, formed by the condensation of this compound with various aldehydes and ketones, have shown potent antimicrobial properties.[5] For instance, some novel Mannich and Schiff bases derived from this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli.[5] The introduction of different aromatic and heterocyclic moieties through the hydrazone linkage allows for the fine-tuning of the antimicrobial spectrum and potency.[12]

Anticancer Activity

The quinoline scaffold is present in several anticancer drugs, and derivatives of this compound have shown promising antiproliferative activity against various cancer cell lines.[15][16] The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation, induction of apoptosis, and cell cycle arrest.[15][17]

For example, novel hybrids of quinoline-4-carbohydrazide and acrylamide have been synthesized and shown to exhibit potent cytotoxic effects against the MCF-7 breast cancer cell line, with some compounds being more potent than the standard drug Doxorubicin.[7][17] These compounds were found to inhibit EGFR kinase, induce cell cycle arrest at the G1 phase, and trigger apoptosis by upregulating p53 and caspase 9.[17] Another study identified a quinoline-hydrazide scaffold as a novel anti-cancer lead compound that significantly reduced the viability of neuroblastoma and breast adenocarcinoma cell lines.[15] This compound was also found to induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein.[15]

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6h | MCF-7 (Breast) | 2.71 | [7][17] |

| 6a | MCF-7 (Breast) | 3.39 | [7][17] |

| 6b | MCF-7 (Breast) | 5.94 | [7][17] |

| Doxorubicin (Reference) | MCF-7 (Breast) | 6.18 | [7][17] |

| 3b | MCF-7 (Breast) | 7.016 | [16] |

| 3c | MCF-7 (Breast) | 7.05 | [16] |

Antitubercular Activity

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents.[4][18] The quinoline nucleus is a key component of the anti-TB drug bedaquiline, highlighting the potential of this scaffold in combating Mycobacterium tuberculosis.[4] Several studies have reported the promising antitubercular activity of this compound derivatives.[1][4][19] For instance, 4-adamantan-1-yl-quinoline-2-carboxylic acid hydrazide derivatives have shown potent inhibitory activity against M. tuberculosis H37Rv.[4] The mechanism of action for many quinoline-based antitubercular agents is believed to involve the inhibition of mycobacterial cell wall synthesis or other essential metabolic pathways.[20]

Anticonvulsant Activity

Epilepsy is a common neurological disorder, and there is a continuous need for new anticonvulsant drugs with improved efficacy and fewer side effects.[21] Quinoline derivatives have been investigated for their anticonvulsant properties, with some showing promising results in preclinical models.[22][23][24] The mechanism of action is often associated with the modulation of ion channels or neurotransmitter systems in the central nervous system.[25] While direct studies on this compound itself are limited in this area, its derivatives, particularly those incorporating other heterocyclic rings known for anticonvulsant activity, represent a promising avenue for research.[22][23] For instance, some quinoline-2-one derivatives have shown promising anticonvulsant activity in the maximal electroshock (MES) model.[22][23]

This compound as a Synthetic Intermediate

Beyond its own biological activities, this compound is a valuable precursor for the synthesis of a wide range of heterocyclic compounds. The hydrazide moiety can undergo cyclization reactions with various reagents to form five- and six-membered heterocycles. For example, reaction with carbon disulfide in an alkaline medium can lead to the formation of oxadiazole derivatives.[5] Condensation with dicarbonyl compounds can yield pyrazole derivatives. This synthetic versatility allows for the creation of diverse chemical libraries for drug discovery and other applications.

Caption: Synthetic utility of this compound.

Coordination Chemistry: Metal Complexes of this compound Derivatives

The hydrazone derivatives of this compound, particularly Schiff bases, are excellent ligands for the formation of metal complexes.[26][27][28][29] The presence of multiple donor atoms (nitrogen and oxygen) allows them to chelate with various metal ions, forming stable complexes with interesting structural and biological properties.[26][27] The coordination of the metal ion can significantly enhance the biological activity of the parent ligand.[14] For example, metal complexes of Schiff bases derived from quinoline-3-carbohydrazide have been synthesized and characterized, with some showing inhibitory effects on human breast adenocarcinoma and chronic myelogenous leukemia cell lines.[26][27] The coordination mode typically involves the azomethine nitrogen and the carbonyl oxygen or a phenolic oxygen if present in the aldehyde/ketone precursor.[26][27]

Conclusion

This compound is a molecule of significant interest in contemporary chemical and pharmaceutical research. Its straightforward synthesis, coupled with the reactivity of the carbohydrazide moiety, makes it a versatile starting material for the generation of diverse molecular architectures. The extensive research into its derivatives has unveiled a broad spectrum of pharmacological activities, including potent antimicrobial, anticancer, and antitubercular effects. The ability of its hydrazone derivatives to form stable metal complexes further expands its potential applications. As the quest for novel therapeutic agents continues, the this compound scaffold is poised to remain a fruitful area of investigation for the development of new drugs and functional materials.

References

- Al-Salihi, S. A. H., & Al-Amiery, A. A. (2018). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 1(1), 1-10.

- Cardoso, M. F. C., Kaisin, M., & da Silva, P. E. A. (2018). Natural and Synthetic Quinoline Derivatives as Antituberculosis Agents. Current Topics in Medicinal Chemistry, 18(13), 1104-1118.

-

Synthesis of quinoline carbohydrazide derivatives. (n.d.). ResearchGate. Retrieved from [Link]

- Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2017). Molecules, 22(11), 1888.

-

Quinoline based mono- and bis-(thio) carbohydrazones: synthesis, anticancer activity in 2D and 3D cancer and. (n.d.). Pubs.rsc.org. Retrieved from [Link]

- Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (2024). RSC Advances, 14(32), 23035-23050.

-

Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (n.d.). National Genomics Data Center (CNCB-NGDC). Retrieved from [Link]

- Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2020). RSC Advances, 10(69), 42353-42368.

- Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354.

- Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. (2011). Journal of Chemistry, 2011, 1-10.

-

This compound. (n.d.). PubChem. Retrieved from [Link]

- Singh, P. (2024). SYNTHESIS OF QUINOLINE-2-ONE DERIVATIVE AS POSSIBLE ANTI-CONVULSANT AGENT. JETIR, 11(5).

-

Quinoline derivative with significant antibacterial properties. (n.d.). ResearchGate. Retrieved from [Link]

-

SYNTHESIS OF QUINOLINE-2-ONE DERIVATIVE AS POSSIBLE ANTI- CONVULSANT AGENT. (n.d.). ResearchGate. Retrieved from [Link]

- Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review. (2023). Current Drug Targets, 24(11), 939-957.

-

Design and synthesis of some new quinoline-3-carbohydrazone derivatives as potential antimycobacterial agents. (n.d.). ResearchGate. Retrieved from [Link]

- Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. (2020). Bioorganic Chemistry, 94, 103406.

-

Metal complexes of Schiff bases prepared from quinoline-3-carbohydrazide with 2-nitrobenzaldehyde, 2-chlorobenzaldehyde and 2,4-dihydroxybenzaldehyde: structure and biological activity. (n.d.). UQ eSpace. Retrieved from [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTIFUNGAL ACTIVITY OF COUMARIN CARBOHYDRAZIDE CONTAINING QUINOLINE DERIVATIVES. (n.d.). International Journal of Research in Pharmaceutical and Nano Sciences. Retrieved from [Link]

-

Previously reported quinoline hydrazones as anti-tuberculosis agents and synthesized compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Quinoline derivatives with antituberculosis activity. (n.d.). ResearchGate. Retrieved from [Link]

- Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. (2023). Molecules, 28(20), 7149.

-

Synthesis and characterization of antimicrobial activity of quilinoline derivative. (n.d.). ResearchGate. Retrieved from [Link]

- Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. (2023). ChemMedChem, 18(5), e202200571.

-

Anticonvulsant and toxicity evaluation of some 7-alkoxy-4,5-dihydro-[4][5][15]triazolo[4,3-a]quinoline-1(2H)-ones. (2007). Archiv der Pharmazie, 340(11), 587-593.

-

Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. (n.d.). MDPI. Retrieved from [Link]

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry, 39(4).

- Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Deriv

-

(PDF) Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. (n.d.). ResearchGate. Retrieved from [Link]

- Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances, 12(29), 18637-18654.

Sources

- 1. Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. ajchem-a.com [ajchem-a.com]

- 6. impactfactor.org [impactfactor.org]

- 7. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]

- 8. This compound | C10H9N3O | CID 246466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jetir.org [jetir.org]

- 23. researchgate.net [researchgate.net]

- 24. Anticonvulsant and toxicity evaluation of some 7-alkoxy-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline-1(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. UQ eSpace [espace.library.uq.edu.au]

- 27. Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity [mdpi.com]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Quinoline-2-Carbohydrazide and Its Derivatives

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities. Quinoline-2-carbohydrazide, a key synthon, gives rise to a multitude of derivatives with potent antitubercular, anticancer, and antimicrobial properties. Understanding the precise mechanism of action (MOA) is paramount for the rational design of next-generation therapeutics with improved efficacy and reduced toxicity. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the MOA of this compound derivatives. We will explore established and putative mechanisms, detail robust experimental protocols, and provide visual workflows to guide your research endeavors.

Introduction: The Therapeutic Potential of the this compound Scaffold

Quinoline and its derivatives are prevalent in both natural products and synthetic compounds, exhibiting a wide array of biological activities including antimalarial, antibacterial, and anticancer effects.[1] The carbohydrazide moiety at the 2-position of the quinoline ring serves as a versatile handle for chemical modifications, allowing for the generation of diverse libraries of compounds. This structural flexibility has led to the identification of numerous quinoline hydrazide/hydrazone derivatives with significant biological potential.[2] This guide will systematically dissect the multifaceted mechanisms through which these compounds are believed to exert their therapeutic effects.

Investigating the Anticancer Mechanism of Action

Several quinoline-based compounds have demonstrated potent anticancer activity, operating through various mechanisms such as inducing apoptosis, inhibiting angiogenesis, and intercalating with DNA.[1] Derivatives of this compound, in particular, have shown promise in this area.[1][3][4]

Cellular Effects: From Cytotoxicity to Cell Cycle Arrest

The initial step in characterizing the anticancer MOA is to assess the compound's effect on cancer cell viability and proliferation.

Experimental Protocol 1: Cell Viability and Proliferation Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, BGC-823 for gastric cancer, SH-SY5Y for neuroblastoma) and a normal cell line (e.g., HL-7702) in appropriate media.[1][5]

-

Compound Treatment: Seed cells in 96-well plates and treat with a serial dilution of the this compound derivative for 24, 48, and 72 hours.

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. The viable cells will reduce MTT to formazan.

-

Data Analysis: Solubilize the formazan crystals and measure the absorbance at 570 nm. Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).[5]

Interpreting the Results: A low IC50 value against cancer cells with a high IC50 against normal cells indicates selective cytotoxicity, a desirable characteristic for a potential anticancer agent.[5]

Following the confirmation of cytotoxic effects, the next logical step is to investigate the impact on the cell cycle.

Experimental Protocol 2: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat the selected cancer cell line with the compound at its IC50 concentration for 24 hours.

-

Cell Staining: Harvest the cells, fix them in ethanol, and stain with propidium iodide (PI), a fluorescent dye that binds to DNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The amount of PI fluorescence is proportional to the DNA content in each cell.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Expected Outcomes: An accumulation of cells in a specific phase (e.g., G1 or G2/M) suggests that the compound induces cell cycle arrest at that checkpoint.[1][3] Some quinoline hydrazides have been reported to induce G1 cell cycle arrest.[1]

Molecular Mechanisms: Apoptosis Induction and Target Identification

Cell cycle arrest is often a precursor to apoptosis, or programmed cell death.

Experimental Protocol 3: Apoptosis Detection

-

Annexin V/PI Staining: Treat cells with the compound and then stain with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI stains necrotic cells or late apoptotic cells with compromised membranes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3, -8, and -9) using colorimetric or fluorometric assays.[6] An increase in caspase activity is a hallmark of apoptosis.

Visualizing the Apoptotic Pathway Investigation:

Caption: Workflow for investigating apoptosis induction.

To pinpoint the specific molecular targets, a combination of computational and experimental approaches is often employed.

Experimental Protocol 4: Target Identification

-

Molecular Docking: In silico molecular docking studies can predict the binding affinity of the compound to known cancer-related protein targets, such as epidermal growth factor receptor (EGFR) kinase, cyclin-dependent kinase 2 (CDK2), or DNA.[3][5]

-

Enzyme Inhibition Assays: If a specific enzyme is predicted as a target, its inhibitory activity can be confirmed using in vitro kinase assays. For example, the inhibitory potential against EGFR kinase can be measured.[3][4]

-

DNA Intercalation Studies: Techniques like UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism can be used to investigate the binding of the compound to DNA.[5]

-

Western Blotting: To confirm the modulation of target proteins and downstream signaling pathways in cells, Western blotting can be performed to measure the expression levels of proteins like p53 and p27kip1.[1][3]

Data Presentation: Summary of Anticancer Activity

| Compound ID | Cell Line | IC50 (µM)[4][5] | Cell Cycle Arrest Phase[1][3] | Apoptosis Induction | Putative Target(s)[3][5] |

| Derivative A | MCF-7 | 5.94 | G1 | Yes | EGFR-TK |

| Derivative B | BGC-823 | 7.05 | G2/M | Yes | DNA, CDK2 |

| Derivative C | SH-SY5Y | Micromolar | G1 | Yes | p27kip1 upregulation |

Unraveling the Antitubercular Mechanism of Action

Tuberculosis remains a global health threat, and the quinoline scaffold is a key component of the clinically important anti-TB drug, bedaquiline.[7] This has spurred the development of new quinoline derivatives as potential antitubercular agents.[7][8]

Whole-Cell Screening and Putative Targets

The initial step is to determine the compound's activity against Mycobacterium tuberculosis (Mtb).

Experimental Protocol 5: Antitubercular Activity Screening

-

Bacterial Strains: Use the standard drug-sensitive Mtb H37Rv strain and potentially multidrug-resistant (MDR) clinical isolates.

-

Broth Microdilution Assay: Determine the Minimum Inhibitory Concentration (MIC) of the compound using a broth microdilution method.[9] The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

Visualizing the Antitubercular Investigation Workflow:

Caption: Workflow for antitubercular mechanism of action studies.

Investigating Specific Mycobacterial Targets

Based on the structural similarities to known anti-TB drugs and computational predictions, specific mycobacterial targets can be investigated.

Potential Targets and Confirmatory Assays:

-

ATP Synthase: Inspired by bedaquiline, the inhibitory effect on mycobacterial ATP synthase can be measured. This can be done by measuring ATP synthesis in inverted membrane vesicles from Mycobacterium smegmatis as a surrogate for Mtb.

-

Mycolic Acid Synthesis: Inhibition of mycolic acid synthesis, a key component of the mycobacterial cell wall, can be assessed by metabolic labeling with [14C]acetic acid followed by thin-layer chromatography (TLC) analysis of the extracted fatty acids and mycolic acids.

-

DNA Gyrase: As a known target for quinolone antibiotics, the inhibitory effect on Mtb DNA gyrase can be determined using a supercoiling assay.[2]

-

Enoyl-ACP Reductase (InhA): This enzyme is a target for isoniazid. The inhibitory activity against InhA can be measured spectrophotometrically.

Elucidating the Antimicrobial Mechanism of Action

Quinoline hydrazide/hydrazone derivatives have also demonstrated broad-spectrum antibacterial activity.[2][10]

Spectrum of Activity and Target Identification

Experimental Protocol 6: Antimicrobial Susceptibility Testing

-

Bacterial Strains: Test the compound against a panel of Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, including antibiotic-resistant strains like MRSA.[11]

-

MIC Determination: Use the broth microdilution method to determine the MIC for each bacterial strain.

Potential Bacterial Targets for Quinoline Hydrazones:

-

DNA Gyrase: A primary target for many quinolone antibiotics.[2]

-

Dihydrofolate Reductase (DHFR): Inhibition of DHFR disrupts folate synthesis, which is essential for bacterial growth.[11]

-

Glucosamine-6-phosphate synthase [2]

-

Enoyl ACP reductase and 3-ketoacyl ACP reductase [2]

Investigating Anti-Biofilm Activity

Bacterial biofilms are a major cause of persistent infections and antibiotic resistance.

Experimental Protocol 7: Biofilm Inhibition Assay

-

Biofilm Formation: Grow bacteria in 96-well plates in the presence of sub-MIC concentrations of the compound.

-

Crystal Violet Staining: After incubation, stain the adherent biofilm with crystal violet.

-

Quantification: Solubilize the stain and measure the absorbance to quantify the biofilm biomass. A reduction in absorbance indicates biofilm inhibition.[11]

Enzyme Inhibition Studies

Beyond antimicrobial and anticancer activities, quinoline derivatives have been shown to inhibit a variety of enzymes.

Experimental Protocol 8: General Enzyme Inhibition Assay

-

Enzyme and Substrate: Obtain the purified enzyme of interest (e.g., carbonic anhydrase, α-glucosidase, α-amylase, aldose reductase) and its corresponding substrate.[12][13]

-

Inhibition Assay: Perform the enzyme reaction in the presence of varying concentrations of the this compound derivative.

-

Data Analysis: Measure the rate of product formation or substrate depletion, typically using a spectrophotometer or fluorometer. Calculate the IC50 value for the compound.

Table of Potential Enzyme Targets and Their Relevance:

| Enzyme Target | Therapeutic Relevance |

| Carbonic Anhydrase (CA) | Diuretics, antiglaucoma, anticancer |

| α-Glucosidase, α-Amylase | Antidiabetic |

| Aldose Reductase | Diabetic complications |

| DNA Methyltransferases (DNMTs) | Anticancer |

Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents with diverse mechanisms of action. A systematic and logical approach to MOA studies, as outlined in this guide, is crucial for advancing these promising compounds through the drug development pipeline. By combining cellular assays, biochemical experiments, and computational methods, researchers can gain a deep understanding of how these molecules exert their biological effects, paving the way for the design of more potent and selective drugs.

References

- Natural and Synthetic Quinoline Derivatives as Antituberculosis Agents. (n.d.).

- Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC - NIH. (n.d.).

- Quinoline based mono- and bis-(thio) carbohydrazones: synthesis, anticancer activity in 2D and 3D cancer and. (n.d.).

- Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. - National Genomics Data Center (CNCB-NGDC). (n.d.).

- Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - RSC Publishing - The Royal Society of Chemistry. (2024, July 26).

- Editorial: Methods and application in experimental pharmacology and drug discovery: 2021 - PMC - NIH. (n.d.).

- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2025, August 10).

- Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Publishing. (n.d.).

- Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PubMed. (n.d.).

- [Antimicrobial effect of hydrazides and ilidenhydrazides of (quinoline-2-ilthio)carboxylic acids] - PubMed. (n.d.).

- Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review - PubMed. (n.d.).

- Design and synthesis of some new quinoline-3-carbohydrazone derivatives as potential antimycobacterial agents | Request PDF - ResearchGate. (2025, August 9).

- Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed. (2023, March 1).

- Novel Quinoline- and Naphthalene-Incorporated Hydrazineylidene–Propenamide Analogues as Antidiabetic Agents: Design, Synthesis - Semantic Scholar. (2024, December 15).

- Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - NIH. (n.d.).

Sources

- 1. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]

- 5. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Secure Verification [cer.ihtm.bg.ac.rs]

- 7. austinpublishinggroup.com [austinpublishinggroup.com]

- 8. Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [Antimicrobial effect of hydrazides and ilidenhydrazides of (quinoline-2-ilthio)carboxylic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes & Protocols: Quinoline-2-carbohydrazide as a High-Efficacy Corrosion Inhibitor

An in-depth guide to the application of Quinoline-2-carbohydrazide as a corrosion inhibitor, designed for researchers, scientists, and professionals in drug development and materials science.

Authored by: A Senior Application Scientist

Introduction: The Imperative for Advanced Corrosion Mitigation

Corrosion, the electrochemical degradation of metals, poses a significant economic and safety challenge across numerous industries, from infrastructure and transportation to chemical processing and oil and gas exploration.[1] The use of organic corrosion inhibitors is a primary strategy for protecting metallic assets, particularly in acidic environments commonly encountered during industrial cleaning, pickling, and oil well acidizing.[2][3]

Among the various classes of organic inhibitors, those containing heteroatoms (such as Nitrogen, Oxygen, and Sulfur) and aromatic rings with π-electrons have demonstrated exceptional efficacy.[1][4] Quinoline and its derivatives have emerged as a particularly promising group of inhibitors. Their molecular structure, featuring a fused benzene and pyridine ring, provides a high electron density and multiple active centers for adsorption onto metal surfaces, thereby forming a protective barrier against corrosive agents.[5] This guide focuses specifically on this compound, a derivative designed to leverage these properties for superior corrosion inhibition.

This compound: A Profile

Chemical Structure and Properties

This compound (C₁₀H₉N₃O) is an organic compound featuring a quinoline core functionalized with a carbohydrazide group at the 2-position.[6]

-

Quinoline Core: The aromatic quinoline ring system is rich in π-electrons, which can interact with the vacant d-orbitals of metal atoms.

-

Heteroatoms: The molecule contains three nitrogen atoms and one oxygen atom. These heteroatoms possess lone pairs of electrons, making them primary sites for coordination with the metal surface.[4]

-

Carbohydrazide Group (-CONHNH₂): This functional group enhances the molecule's polarity and provides additional nitrogen and oxygen atoms, further strengthening its adsorption capabilities.

Synthesis Protocol: this compound

The synthesis of this compound is typically achieved through the reaction of a quinoline-2-carboxylate ester with hydrazine hydrate. This established method ensures a high yield of the desired product.

Protocol: Synthesis from Ethyl Quinoline-2-carboxylate

-

Reactant Preparation: In a round-bottom flask, dissolve ethyl quinoline-2-carboxylate (1 equivalent) in absolute ethanol.

-

Hydrazine Addition: Add an excess of hydrazine hydrate (99%, approximately 3 equivalents) to the solution.

-

Reflux: Heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC).

-

Crystallization and Isolation: Upon completion, cool the reaction mixture to room temperature. The this compound product will precipitate as white crystals.

-

Purification: Filter the resulting solid, wash with cold distilled water or ethanol to remove unreacted starting materials, and dry under a vacuum. Recrystallization from ethanol can be performed for further purification.[7]

-

Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy.[8]

Mechanism of Corrosion Inhibition

The efficacy of this compound as a corrosion inhibitor stems from its ability to adsorb onto the metal surface, creating a protective film that isolates the metal from the aggressive medium.[9] This process involves a combination of physical and chemical interactions.

-

Adsorption Process: The inhibitor molecules displace pre-adsorbed water molecules from the metal surface.[10] The adsorption is influenced by the inhibitor's chemical structure, the nature of the metal, and the corrosive environment.[1]

-

Interaction Sites: The lone electron pairs on the nitrogen and oxygen atoms, along with the delocalized π-electrons of the quinoline ring, act as active centers for adsorption.[5]

-

Protective Film Formation: This adsorption forms a stable, coordinated layer on the metal. This film acts as a physical barrier, blocking both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. This classifies it as a mixed-type inhibitor.[2][11][12]

Quantum Chemical Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a theoretical framework for understanding the inhibitor-metal interaction.[4][13] Key parameters include:

-

E(HOMO) (Highest Occupied Molecular Orbital Energy): A higher E(HOMO) value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption.

-

E(LUMO) (Lowest Unoccupied Molecular Orbital Energy): A lower E(LUMO) value suggests a greater ability of the molecule to accept electrons from the metal.

-

Energy Gap (ΔE = E(LUMO) - E(HOMO)): A small energy gap implies higher reactivity and thus better inhibition efficiency.[13][14]

The interaction mechanism is visualized below.

Caption: Adsorption mechanism of this compound on a metal surface.

Experimental Evaluation: Protocols and Workflows

A multi-faceted approach is required to rigorously evaluate the performance of this compound. The following protocols for weight loss, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization (PDP) are standard in the field.[2][15]

Caption: Workflow for evaluating the performance of a corrosion inhibitor.

Protocol 1: Gravimetric (Weight Loss) Method

This method provides a direct measure of corrosion rate over an extended period.

-

Metal Coupon Preparation: Use mild steel coupons of known dimensions. Mechanically polish the surfaces with successively finer grades of emery paper, rinse with distilled water and acetone, dry, and weigh accurately.

-

Immersion Test: Immerse the prepared coupons in beakers containing the corrosive solution (e.g., 1.0 M HCl) with and without various concentrations of this compound (e.g., 50, 100, 200, 500 ppm).

-

Duration: Keep the beakers in a water bath at a constant temperature (e.g., 303 K) for a specified period (e.g., 6 hours).

-

Post-Immersion: After the immersion period, retrieve the coupons, rinse with water, clean with a brush to remove corrosion products, rinse again with acetone, dry, and re-weigh.

-

Calculations:

-

Corrosion Rate (CR): CR (g/m²h) = ΔW / (A * t), where ΔW is the weight loss, A is the surface area, and t is the immersion time.

-

Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank and CR_inh are the corrosion rates without and with the inhibitor, respectively.

-

Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information on the kinetics of the electrochemical processes at the metal/solution interface.

-

Electrochemical Cell Setup: Use a standard three-electrode cell: a mild steel sample as the working electrode (WE), a platinum foil as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) as the reference electrode (RE).[1]

-

Stabilization: Immerse the WE in the test solution (corrosive medium with/without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically 30 minutes).[1]

-

Measurement: Perform the EIS measurement at the stabilized OCP. Apply a small amplitude AC voltage (e.g., 10 mV) over a frequency range from 100 kHz down to 10 mHz.[1][16]

-

Data Analysis:

-

Plot the data as a Nyquist plot (Z_imaginary vs. Z_real). The diameter of the resulting semicircle corresponds to the charge-transfer resistance (Rct). A larger diameter indicates a higher Rct and better corrosion resistance.[1]

-

Calculate Inhibition Efficiency: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100, where Rct_inh and Rct_blank are the charge-transfer resistances with and without the inhibitor.[16]

-

Protocol 3: Potentiodynamic Polarization (PDP)

This technique determines the corrosion current density (Icorr) and provides insight into whether the inhibitor affects the anodic or cathodic reaction, or both.

-

Cell Setup and Stabilization: Use the same three-electrode setup as for EIS. After OCP stabilization, proceed with the polarization scan.

-

Polarization Scan: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).[12]

-

Data Analysis:

-

Plot the potential (E) versus the log of the current density (log I).

-

Extrapolate the linear portions of the anodic and cathodic curves (Tafel slopes) back to the corrosion potential (Ecorr). The intersection point gives the corrosion current density (Icorr).[2]

-

A lower Icorr value indicates better corrosion protection.

-

Calculate Inhibition Efficiency: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100, where Icorr_blank and Icorr_inh are the corrosion current densities without and with the inhibitor.[2]

-

Data Interpretation and Expected Results

The data obtained from these experiments should demonstrate a clear trend of increasing inhibition efficiency with increasing concentration of this compound.

Illustrative Performance Data

The following table summarizes typical results expected from the evaluation of this compound on mild steel in 1.0 M HCl.

| Inhibitor Conc. (ppm) | Weight Loss IE% | EIS IE% (from Rct) | PDP IE% (from Icorr) | Icorr (µA/cm²) | Rct (Ω·cm²) |

| 0 (Blank) | - | - | - | 1050 | 25 |

| 50 | 75.2 | 78.1 | 76.5 | 247 | 114 |

| 100 | 86.5 | 88.4 | 87.1 | 135 | 215 |

| 200 | 92.8 | 94.1 | 93.3 | 70 | 425 |

| 500 | 96.1 | 97.5 | 96.8 | 34 | 980 |

Adsorption Isotherm

To understand the adsorption mechanism, the degree of surface coverage (θ), calculated as IE% / 100, can be fitted to various adsorption isotherms. The Langmuir adsorption isotherm is commonly observed for quinoline derivatives, which assumes the formation of a monolayer on the metal surface.[10][11][17] The Langmuir isotherm is described by the equation:

C / θ = 1 / K_ads + C

Where C is the inhibitor concentration and K_ads is the adsorption equilibrium constant. A linear plot of C / θ versus C confirms that the adsorption follows the Langmuir model.[10]

Conclusion and Outlook

This compound stands out as a highly effective corrosion inhibitor, particularly for protecting mild steel in acidic media. Its molecular structure, rich in electron-donating functional groups and π-electrons, facilitates strong adsorption to the metal surface, forming a robust protective barrier. The experimental protocols detailed herein provide a comprehensive framework for quantifying its performance and elucidating its mechanism of action. Future research may focus on creating synergistic formulations or modifying the quinoline backbone to further enhance its protective properties under even more extreme temperature and pressure conditions.

References

-

Mistry, B. M., Patel, N. S., Sahoo, S., & Jauhari, S. (2012). Experimental and quantum chemical studies on corrosion inhibition performance of quinoline derivatives for MS in 1N HCl. Bulletin of Materials Science, 35(3), 459–469.

-

Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2018). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 1(1), 1-9.

-

Elfaydy, M., et al. (2016). Investigation of Corrosion Inhibition Mechanism of Quinoline Derivative on Mild Steel in 1.0 M HCl Solution. Journal of Materials and Environmental Science, 7(9), 3193-3210.

-